molecular formula C16H8N2O4 B034818 2,5-Dinitrofluoranthene CAS No. 102493-21-0

2,5-Dinitrofluoranthene

Cat. No. B034818
M. Wt: 292.24 g/mol
InChI Key: ZXUTUBIMUQTECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dinitrofluoranthene is a chemical compound with the molecular formula C16H8N2O4 . It is used in various applications and is available for purchase from several chemical suppliers.


Molecular Structure Analysis

The molecular structure of 2,5-Dinitrofluoranthene consists of a fluoranthene core with two nitro groups attached at the 2nd and 5th carbon atoms . The molecular weight is 292.246 Da .

Scientific Research Applications

  • Mutagenicity and DNA Damage:

    • Nakagawa et al. (1987) reported that Dinitrofluoranthene (DNF) is a potent mutagen, causing DNA damage in Bacillus subtilis and Salmonella typhimurium, highlighting its utility as a powerful mutagen for high-performance liquid chromatography (Nakagawa et al., 1987).
  • Mass Spectrometry and Fragmentation Pathways:

    • Ramdahl et al. (1988) explored the electron impact mass spectra of di- and trinitrofluoranthenes, including 2,5-Dinitrofluoranthene, revealing unique fragmentation pathways, particularly in ortho-substituted and peri-substituted nitrofluoranthenes (Ramdahl et al., 1988).
  • Environmental Chemistry and Mutagenic Compounds Formation:

    • Inazu et al. (1996) showed that particle-associated fluoranthene can form mutagenic nitrofluoranthenes in the NO2-O3-O2 system, with varying yields and distributions depending on the support type used (Inazu, Kobayashi, & Hisamatsu, 1996).
  • Carcinogenicity in Animal Studies:

    • A study by Tokiwa et al. (1990) identified dinitrofluoranthene as carcinogenic in rat lung, a substance found in small amounts in the incomplete combustion of fossil fuels (Tokiwa et al., 1990).
  • Analytical Chemistry in Antibiotic Analysis:

    • Bronov et al. (1981) noted that the 2,5-DNP reaction in DMSO is effective for determining amines and amino sugars in polyenic antibiotics, with selectivity for mycosamine (Bronov et al., 1981).
  • Potential Use in Dye Chemistry:

    • Camiolo et al. (2003) found that the 3,5-dinitrophenyl derivative of pyrrole 2,5-diamide shows a deep blue color when deprotonated in the presence of fluoride, indicating its potential use in fluoride-sensitive dyes (Camiolo, Gale, Hursthouse, & Light, 2003).
  • Chemical Synthesis and Structural Characterization:

    • Wen and Rasmussen (2007) demonstrated new nitration protocols for efficient synthesis of 2,5-dihalo-3,4-dinitrothiophenes, leading to the crystallization and structural characterization of these compounds (Wen & Rasmussen, 2007).
  • Molecular Memory Device Research:

    • An analysis by Seminario et al. (2002) of a dinitro-based molecular device revealed well-defined charge states, suggesting potential as a molecular memory with characteristics distinct from nitroamino devices (Seminario, Zacarías, & Derosa, 2002).

Future Directions

While specific future directions for 2,5-Dinitrofluoranthene are not available, there is ongoing research into the properties and applications of similar nitro compounds . These compounds are of interest in various fields, including medicinal chemistry and environmental science.

properties

IUPAC Name

2,5-dinitrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-17(20)10-5-9-6-11(18(21)22)8-15-13-4-2-1-3-12(13)14(7-10)16(9)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUTUBIMUQTECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=CC4=CC(=CC2=C43)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145195
Record name Fluoranthene, 2,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dinitrofluoranthene

CAS RN

102493-21-0
Record name Fluoranthene, 2,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 2,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dinitrofluoranthene
Reactant of Route 2
2,5-Dinitrofluoranthene
Reactant of Route 3
2,5-Dinitrofluoranthene
Reactant of Route 4
2,5-Dinitrofluoranthene
Reactant of Route 5
2,5-Dinitrofluoranthene
Reactant of Route 6
2,5-Dinitrofluoranthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.